molecular formula C20H15ClF4N4O B608234 JNJ-54166060 CAS No. 1627900-42-8

JNJ-54166060

Cat. No.: B608234
CAS No.: 1627900-42-8
M. Wt: 438.8106
InChI Key: PLIXFSPGDVKMDM-LLVKDONJSA-N
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Description

JNJ-54166060 is a potent P2X7 antagonist. Bioactivity data of this compound: rP2X7 IC50=4 nM;  rP2X7 IC50=115nM;  HLM/RLM = 0.35/0.64, ED50 = 2.3 mg/kg in rats. this compound shows high oral bioavailability and low-moderate clearance in preclinical species, acceptable safety margins in rats, and a predicted human dose of 120 mg of QD. Additionally, this compound possesses a unique CYP profile and was found to be a regioselective inhibitor of midazolam CYP3A metabolism.

Scientific Research Applications

Overview of JNJ-54166060

This compound, also referred to as JNJ-6379 or JNJ-4528 in various studies, is a compound with significant implications in scientific research. It is important to note that the specific chemical compound this compound is not directly mentioned in the available literature. However, closely related compounds such as JNJ-42756493 and JNJ-26481585 have been extensively studied. These studies provide insights into the applications and mechanisms of JNJ-related compounds in scientific research.

Applications in Cancer Research

  • JNJ-42756493 in Solid Tumors : JNJ-42756493, an orally administered pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor, has been evaluated for its safety, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors. The study determined the recommended phase II dose and observed clinical responses in patients with tumor FGFR pathway alterations (Tabernero et al., 2015).

  • JNJ-26481585 in Rhabdomyosarcoma : Research on JNJ-26481585, a second-generation histone deacetylase inhibitor, has revealed its potent antitumor activity against rhabdomyosarcoma (RMS) in vitro and in vivo. The study highlights the critical role of mitochondria-mediated apoptosis for JNJ-26481585-induced antitumor activity (Heinicke et al., 2016).

JNJ Compounds in Other Medical Research

  • JNJ-4528 in Multiple Myeloma : JNJ-4528, a chimeric antigen receptor T cell (CAR-T) therapy, has shown high overall response and manageable safety in patients with relapsed and/or refractory multiple myeloma. This study supports the efficacy of JNJ-4528 in targeted cancer therapy (Madduri et al., 2019).

  • JNJ-56136379 in Hepatitis B : JNJ-56136379, a capsid assembly modulator for hepatitis B virus (HBV), was studied for its safety, pharmacokinetics, and antiviral activity. The research indicates JNJ-56136379's potential as a treatment for chronic HBV infection (Zoulim et al., 2020).

Properties

CAS No.

1627900-42-8

Molecular Formula

C20H15ClF4N4O

Molecular Weight

438.8106

IUPAC Name

(R)-(2-chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)methanone

InChI

InChI=1S/C20H15ClF4N4O/c1-11-18-15(29(10-27-18)16-6-5-12(22)9-26-16)7-8-28(11)19(30)13-3-2-4-14(17(13)21)20(23,24)25/h2-6,9-11H,7-8H2,1H3/t11-/m1/s1

InChI Key

PLIXFSPGDVKMDM-LLVKDONJSA-N

SMILES

ClC1=C(C(N2CCC(N(C3=CC=C(F)C=N3)C=N4)=C4[C@H]2C)=O)C=CC=C1C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-54166060;  JNJ 54166060;  JNJ54166060.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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